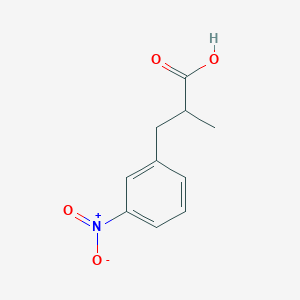

2-Methyl-3-(3-nitrophenyl)propanoic acid

CAS No.: 66735-02-2

Cat. No.: VC18148241

Molecular Formula: C10H11NO4

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66735-02-2 |

|---|---|

| Molecular Formula | C10H11NO4 |

| Molecular Weight | 209.20 g/mol |

| IUPAC Name | 2-methyl-3-(3-nitrophenyl)propanoic acid |

| Standard InChI | InChI=1S/C10H11NO4/c1-7(10(12)13)5-8-3-2-4-9(6-8)11(14)15/h2-4,6-7H,5H2,1H3,(H,12,13) |

| Standard InChI Key | CWZLOWGUBYYQFV-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |

Introduction

Structural and Molecular Characteristics

2-Methyl-3-(3-nitrophenyl)propanoic acid belongs to the class of nitroaromatic compounds, featuring a meta-nitro substituent on the phenyl ring and a methyl group at the β-position of the propanoic acid chain. The IUPAC name, 2-methyl-3-(3-nitrophenyl)propanoic acid, reflects this arrangement. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| IUPAC Name | 2-methyl-3-(3-nitrophenyl)propanoic acid |

| Canonical SMILES | CC(CC1=CC(=CC=C1)N+[O-])C(=O)O |

| InChI Key | CWZLOWGUBYYQFV-UHFFFAOYSA-N |

The nitro group at the meta position introduces significant electronic effects, enhancing the compound’s reactivity in electrophilic substitution reactions. The methyl branch contributes to steric hindrance, influencing its conformational stability and interaction with biological targets.

Synthesis and Industrial Production

Chemical Synthesis Pathways

The primary synthesis route involves the nitration of 2-methyl-3-phenylpropanoic acid using concentrated nitric acid (HNO₃) under controlled temperatures (0–5°C) to minimize side reactions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group replaces a hydrogen atom at the phenyl ring’s meta position. Key steps include:

-

Precursor Preparation: 2-Methyl-3-phenylpropanoic acid is dissolved in a mixture of sulfuric and nitric acids to generate the nitronium ion (NO₂⁺).

-

Nitration: The nitronium ion attacks the phenyl ring’s meta position, forming the nitro derivative.

-

Workup: The crude product is neutralized, extracted with organic solvents (e.g., ethyl acetate), and purified via recrystallization.

Typical yields range from 60–75%, with purity confirmed by HPLC and NMR spectroscopy.

Physicochemical Properties

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro and carboxylic acid groups.

-

Stability: Stable under ambient conditions but may degrade under strong acidic or alkaline environments.

-

Spectroscopy:

-

IR: Expected peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch).

-

¹H NMR: Aromatic protons (δ 7.5–8.2 ppm), methyl group (δ 1.2–1.5 ppm), and carboxylic acid proton (δ 12–13 ppm).

-

Applications in Research and Industry

Synthetic Organic Chemistry

The compound serves as a building block for synthesizing complex molecules:

-

Pharmaceutical Intermediates: Nitro groups are often reduced to amines, enabling the production of bioactive molecules. For example, analogs of 2-methyl-3-(3-nitrophenyl)propanoic acid have been used in anticonvulsant and antidepressant drug candidates.

-

Coordination Chemistry: The carboxylic acid moiety facilitates metal chelation, useful in designing catalysts or metal-organic frameworks (MOFs).

| Compound Class | Biological Activity | Mechanism |

|---|---|---|

| Nitrophenyl amino acids | Antimicrobial, anticancer | Enzyme inhibition via nitro reduction |

| Nitropropanoic esters | Anti-inflammatory | COX-2 suppression |

For instance, ethyl 2-methyl-3-(2-nitrophenyl)propanoate (a positional isomer) has shown antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL). These findings suggest that 2-methyl-3-(3-nitrophenyl)propanoic acid could be a candidate for similar studies.

Future Research Directions

-

Synthetic Optimization: Explore enzymatic methods inspired by aldolase-catalyzed reactions to improve yield and stereochemical control .

-

Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.

-

Computational Modeling: Use DFT calculations to predict reactivity and interaction with biological targets.

-

Green Chemistry: Develop solvent-free or microwave-assisted nitration to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume